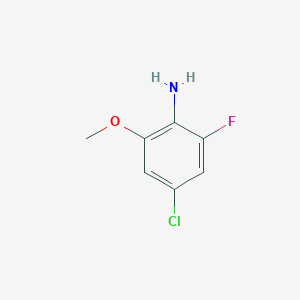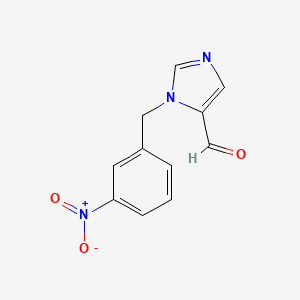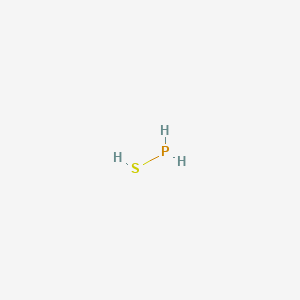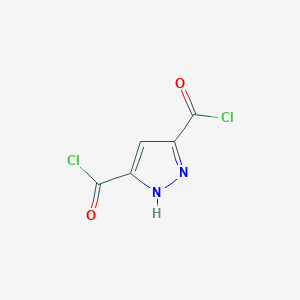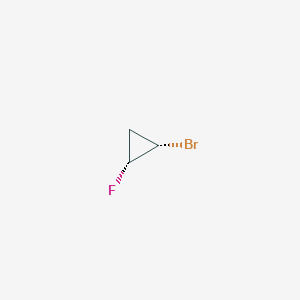
(1S,2R)-1-bromo-2-fluorocyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-bromo-2-fluorocyclopropane is a chiral cyclopropane derivative characterized by the presence of bromine and fluorine atoms attached to the cyclopropane ring. The stereochemistry of this compound is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-bromo-2-fluorocyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For example, the reaction of an alkene with a diazo compound in the presence of a rhodium or copper catalyst can yield the desired cyclopropane derivative with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-bromo-2-fluorocyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.
Oxidation Reactions: Oxidation of the cyclopropane ring can lead to the formation of epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.
Reducing Agents: Hydrogen gas with palladium catalysts or lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Peracids or other oxidizing agents for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while reduction and oxidation reactions can produce cyclopropane derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(1S,2R)-1-bromo-2-fluorocyclopropane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-bromo-2-fluorocyclopropane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1S,2R)-1-bromo-2-fluorocyclopropane include other chiral cyclopropane derivatives, such as:
- (1S,2R)-1-bromo-2-chlorocyclopropane
- (1S,2R)-1-bromo-2-methylcyclopropane
- (1S,2R)-1-bromo-2-phenylcyclopropane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both bromine and fluorine atoms. This combination of features imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C3H4BrF |
|---|---|
Peso molecular |
138.97 g/mol |
Nombre IUPAC |
(1S,2R)-1-bromo-2-fluorocyclopropane |
InChI |
InChI=1S/C3H4BrF/c4-2-1-3(2)5/h2-3H,1H2/t2-,3+/m0/s1 |
Clave InChI |
QGUCACBCRXRFMI-STHAYSLISA-N |
SMILES isomérico |
C1[C@H]([C@H]1Br)F |
SMILES canónico |
C1C(C1Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



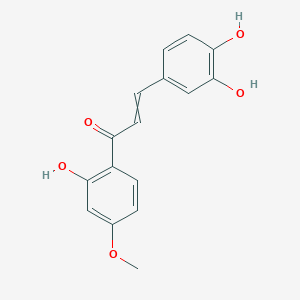
![trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane](/img/structure/B12439977.png)
![ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate](/img/structure/B12439984.png)
![Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B12439986.png)
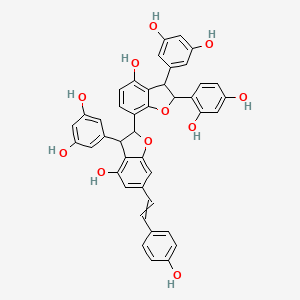
![tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate](/img/structure/B12439997.png)

![2-Chloropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B12440006.png)
